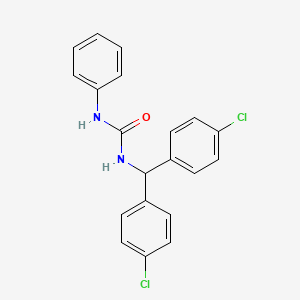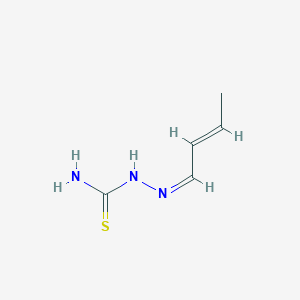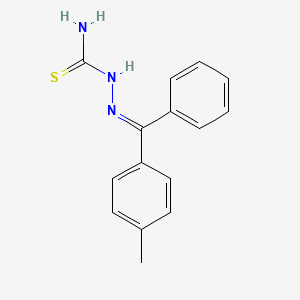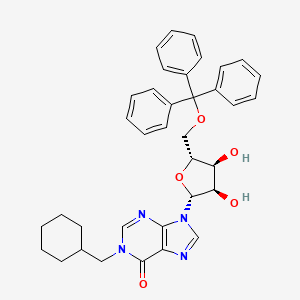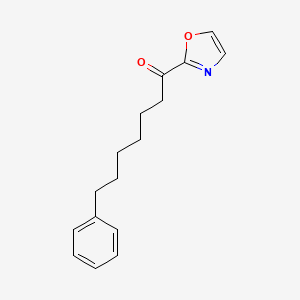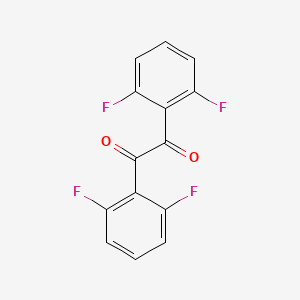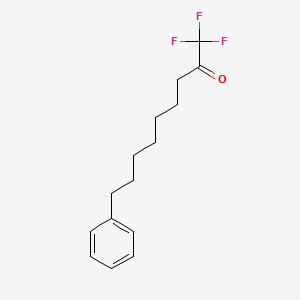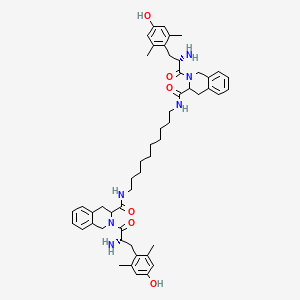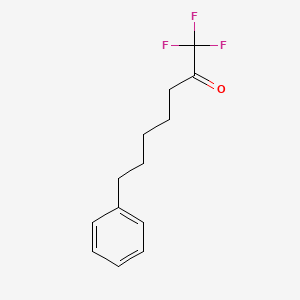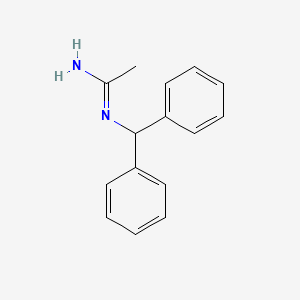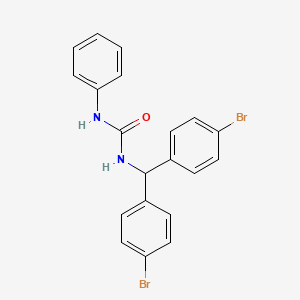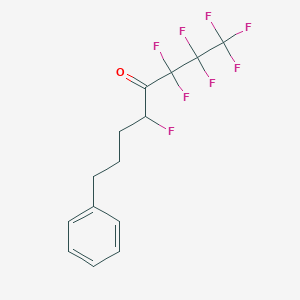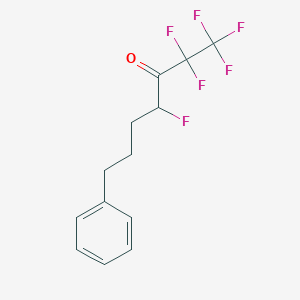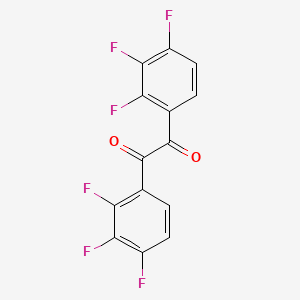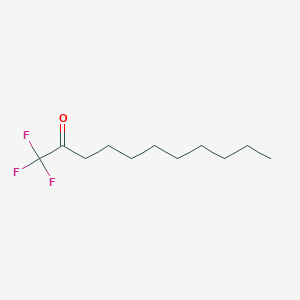
1,1,1-Trifluoro-undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-undecan-2-one: is an organic compound with the molecular formula C11H19F3O . It is a ketone with a trifluoromethyl group attached to the second carbon of an undecane chain. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-undecan-2-one can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with 1-undecanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Compounds with substituted trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-undecan-2-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of fatty acid amide hydrolase (FAAH), it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition can modulate various physiological processes, including pain and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Another trifluoromethyl-containing compound with different reactivity due to the presence of an iodine atom.
1,1,1-Trifluoro-3-iodopropane: Similar in structure but with a shorter carbon chain and different functional groups.
1,1,1-Trifluoroacetone: A simpler ketone with a trifluoromethyl group, often used as a precursor in various chemical reactions.
Uniqueness
1,1,1-Trifluoro-undecan-2-one is unique due to its longer carbon chain and the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific electronic and steric effects.
Eigenschaften
CAS-Nummer |
26902-70-5 |
|---|---|
Molekularformel |
C11H19F3O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1,1,1-trifluoroundecan-2-one |
InChI |
InChI=1S/C11H19F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2-9H2,1H3 |
InChI-Schlüssel |
ZKJPGCCWKBTIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



